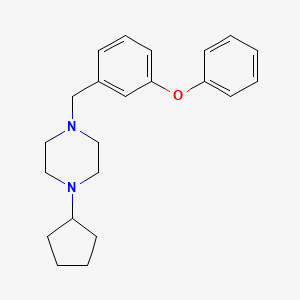
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties .
準備方法
The synthesis of 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often focus on optimizing yield and purity while minimizing the use of toxic intermediates .
化学反応の分析
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
類似化合物との比較
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives .
特性
分子式 |
C22H28N2O |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
1-cyclopentyl-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H28N2O/c1-2-10-21(11-3-1)25-22-12-6-7-19(17-22)18-23-13-15-24(16-14-23)20-8-4-5-9-20/h1-3,6-7,10-12,17,20H,4-5,8-9,13-16,18H2 |
InChIキー |
SZVBLAGYHSTQQQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879051.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
![5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B10879069.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10879073.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10879081.png)

![N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10879087.png)


![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10879128.png)
